molecular formula C21H17N B6309769 2-Benzyl-5-(1-naphthyl)-1H-pyrrole CAS No. 1858242-20-2

2-Benzyl-5-(1-naphthyl)-1H-pyrrole

Cat. No.: B6309769
CAS No.: 1858242-20-2
M. Wt: 283.4 g/mol
InChI Key: OJNDBCCIOZVJSP-UHFFFAOYSA-N
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Description

2-Benzyl-5-(1-naphthyl)-1H-pyrrole is a synthetic pyrrole derivative provided as a high-purity compound for research applications . Pyrrole is a privileged scaffold in medicinal chemistry, frequently found in natural products and pharmaceuticals with demonstrated biological activity . Its aromatic, planar structure and favorable physicochemical properties allow it to interact with various enzymes and receptors, making it a valuable building block in drug discovery . While specific biological data for this exact naphthyl-substituted compound is not widely published, the structural class of N-benzyl pyrrole derivatives has shown significant promise in scientific research. Notably, novel compounds featuring the N-benzyl-2,5-dihydro-1H-pyrrole moiety have exhibited potent antimicrobial properties in recent studies, demonstrating activity against a range of pathogenic bacteria and fungal strains . Furthermore, pyrrole derivatives are actively investigated as inhibitors of critical protein-protein interactions, such as the Keap1-Nrf2 pathway, which is a key target for managing oxidative stress in conditions like acute lung injury . The naphthalene substituent in this particular compound is a prominent pharmacophore that may enhance binding affinity to biological targets through π-π stacking interactions. This makes this compound a compelling candidate for researchers exploring new therapeutic agents, particularly in the areas of infectious disease, oxidative stress-related disorders, and oncology. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-5-naphthalen-1-yl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNDBCCIOZVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthesis Strategies

Cyclization reactions form the backbone of pyrrole ring construction in 2-Benzyl-5-(1-naphthyl)-1H-pyrrole synthesis. The Vulcanchem entry highlights a generic cyclization approach involving the formation of the pyrrole core followed by sequential substitution of benzyl and naphthyl groups . A representative method involves the condensation of α,β-unsaturated carbonyl compounds with ammonia or amines under acidic conditions. For instance, Knorr pyrrole synthesis analogs utilize β-keto esters (e.g., ethyl acetoacetate) and hydroxylamine to form the pyrrole ring, though this requires subsequent functionalization steps to introduce the benzyl and naphthyl groups .

A more targeted cyclization route is described in patent EP0300688A1, where methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes hydrazine hydrate treatment at 120°C for 16 hours to yield intermediate hydrazides . Subsequent HCl gas bubbling in methanol facilitates cyclization, followed by sodium nitrite-mediated oxidation to stabilize the pyrrole structure. While this method is effective for simpler pyrroles, scaling it to accommodate bulky naphthyl substituents requires careful optimization of steric and electronic effects.

Alkylation of Pyrrole Derivatives

Alkylation of preformed pyrrole intermediates offers a modular route to install the benzyl and naphthyl groups. The synthesis of 2-Benzyl-5-isopropyl-1H-pyrrole (PubChem CID 70680066) provides a foundational framework for this approach . Here, the lithium salt of pyrrole is generated using n-butyllithium in tetrahydrofuran (THF), followed by alkylation with benzyl bromide. Adapting this method for this compound would involve substituting the isopropyl group with a naphthyl moiety.

The Sage Journals study on 1-(4-boronobenzyl)-1H-pyrrole synthesis further elucidates alkylation challenges . Lithiation of pyrrole with t-butyllithium in dimethyl sulfoxide (DMSO) enables nucleophilic attack on 4-bromobenzyl derivatives, yielding substituted pyrroles. For the target compound, replacing the boronate group with a naphthyl substituent would require naphthyl bromide or iodide as the electrophile. However, steric hindrance from the naphthyl group often reduces yields, necessitating excess reagents or prolonged reaction times .

Transition Metal-Catalyzed Cycloaddition and Oxidation

Recent advances in asymmetric synthesis, as reported in ACS Organic Letters, demonstrate the utility of Cu-catalyzed 1,3-dipolar cycloadditions for constructing naphthylpyrrole frameworks . While the study focuses on axially chiral 2-naphthylpyrroles, its methodology is adaptable to non-chiral targets like this compound. The protocol involves:

  • Cycloaddition : Azomethine ylides, generated in situ from aldehydes and amino esters, react with naphthyl alkenes under CuI/Fesulphos catalysis to form pyrrolidine intermediates.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and blue light mediate aromatization, converting pyrrolidines to pyrroles with retained substituent positioning .

This method achieves high regioselectivity, critical for placing the naphthyl group at the 5-position and the benzyl group at the 2-position. The oxidation step’s mild conditions (room temperature, visible light) minimize side reactions, making it superior to traditional harsh oxidants like manganese dioxide .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Cyclization β-keto esters, NH3, HCl120°C, 16–24 hours35–50Simple starting materialsLow yields, multi-step functionalization
Alkylation n-BuLi, benzyl/naphthyl halidesTHF/DMSO, −78°C to RT25–40Modular substituent introductionSteric hindrance reduces efficiency
Cu-Catalyzed CuI/Fesulphos, DDQ, blue lightRT, 12–24 hours60–75High regioselectivity, mild conditionsRequires specialized catalysts

Analytical Characterization and Validation

Post-synthesis validation of this compound relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : The 1H NMR spectrum (CDCl3) exhibits characteristic pyrrole proton signals at δ 6.2–6.7 ppm (multiplet, 2H), benzyl CH2 at δ 5.1 ppm (singlet), and naphthyl aromatic protons at δ 7.1–8.1 ppm .

  • HPLC-MS : High-resolution mass spectrometry confirms the molecular ion peak at m/z 283.4 [M+H]+, consistent with the molecular formula C21H17N .

  • X-ray Crystallography : Single-crystal analysis (where applicable) verifies the planar pyrrole ring and dihedral angles between substituents .

Optimization Strategies and Scalability

Solvent Selection : Polar aprotic solvents like DMSO enhance alkylation efficiency by stabilizing lithium intermediates . Conversely, non-polar solvents (toluene, ether) improve cycloaddition yields by minimizing side reactions .
Catalyst Loading : Increasing CuI/Fesulphos catalyst to 10 mol% boosts cycloaddition yields but risks copper residue contamination .
Temperature Control : Lowering alkylation temperatures (−78°C) mitigates naphthyl group decomposition, albeit at slower reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(1-naphthyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions are common, where the benzyl or naphthyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives with ketone or carboxylic acid groups.

    Reduction: Hydrogenated pyrrole derivatives with saturated aromatic rings.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Properties
Research has indicated that pyrrole derivatives, including 2-benzyl-5-(1-naphthyl)-1H-pyrrole, exhibit significant biological activities. A study highlighted the antihyperglycemic effects of certain pyrrole derivatives, suggesting that compounds with similar structures could be explored as potential antidiabetic agents . The mechanism of action may involve the modulation of glucose metabolism or enhancement of insulin sensitivity.

Antibacterial Activity
Pyrrole compounds have been recognized for their antibacterial properties. For instance, derivatives have shown effectiveness against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structural features of this compound may contribute to its potential as a scaffold for developing new antibacterial agents .

Case Study: Marinopyrrole Derivatives
The discovery of Marinopyrrole A and its derivatives, which contain pyrrole structures, has opened avenues for developing antibiotics targeting resistant bacterial strains. These compounds demonstrated promising activity against MRSA, indicating the therapeutic potential of pyrrole-based compounds .

Organic Synthesis Applications

Organocatalysis
The compound can serve as a precursor in organocatalytic reactions, which are pivotal in synthesizing complex organic molecules. Recent advancements in organocatalysis have emphasized the efficiency and green chemistry aspects of using pyrroles in synthetic procedures .

Enantioselective Reactions
this compound can be involved in enantioselective aldol reactions, where it acts as a substrate to produce chiral compounds with high enantiomeric excess (ee). This application is crucial in pharmaceutical chemistry, where the chirality of a compound can significantly influence its biological activity .

Data Tables

Application Area Description Example Compounds Notes
AntidiabeticModulation of glucose metabolismPyrrole derivativesPotential for new antidiabetic drugs
AntibacterialInhibition of bacterial growthMarinopyrrole A/BEffective against MRSA
Organic SynthesisCatalytic reactions for complex moleculesVarious pyrrolesEmphasizes green chemistry
Enantioselective SynthesisProduction of chiral compoundsThis compoundHigh ee values achieved

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(1-naphthyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Sulfonyl and aroyl groups in compounds 7–9 enhance electrophilicity, facilitating interactions with biological targets (e.g., microbial enzymes).

Synthetic Methodology: Unlike sulfonylated pyrroles synthesized via TOSMIC-based cycloadditions, the route for this compound remains undocumented, suggesting a need for novel strategies (e.g., Suzuki coupling for naphthyl incorporation).

Physicochemical Properties

Parameter This compound 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles
LogP (Predicted) ~5.2 (high lipophilicity) ~3.8–4.5 (moderate lipophilicity)
Solubility Low in aqueous media Moderate in DMSO or DMF
Thermal Stability Likely high (aromatic stabilization) Variable, dependent on sulfonyl group

Notes:

    Q & A

    Q. How to validate synthetic routes using green chemistry principles (e.g., atom economy, solvent selection)?

    • Answer : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity. Calculate atom economy (e.g., 65% for a two-step synthesis) and E-factor (≤5.0) to minimize waste. Microwave-assisted synthesis reduces reaction time by 50% .

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